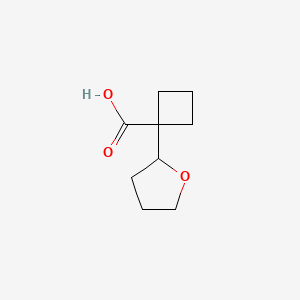

![molecular formula C21H20N2O5S2 B2874619 N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide CAS No. 1251692-58-6](/img/structure/B2874619.png)

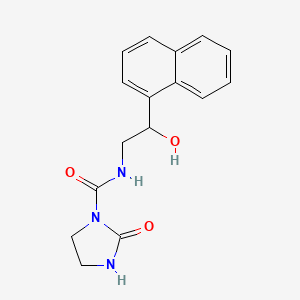

N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(N-ethylphenylsulfonamido)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several structural components including a benzodioxole, a thiophene, and a sulfonamide group. Benzodioxole is a type of aromatic ether that is often used in the synthesis of various pharmaceuticals . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom, which is a common structure in many biologically active compounds. Sulfonamides are a group of compounds which are well known for their antimicrobial activity.

Scientific Research Applications

Synthesis and Electrophysiological Activity

Research has explored the synthesis and cardiac electrophysiological activities of related sulfonamide compounds, indicating the potential of such molecules in developing class III antiarrhythmic agents. For example, N-substituted imidazolylbenzamides and benzene-sulfonamides demonstrated comparable potency to known selective class III agents in in vitro assays, suggesting the viability of these moieties in producing electrophysiological activity (Morgan et al., 1990).

Antitumor and Antibacterial Agents

A novel series of carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and thieno[3,2-d]pyrimidin-2-yl-amino-benzene-sulfonamides showed significant in vitro activity against human tumor cell lines (liver, colon, lung cancers) and high activity against Gram-positive and Gram-negative bacteria. These findings highlight the therapeutic potential of sulfonamide derivatives in treating cancer and bacterial infections (Hafez et al., 2017).

Inhibitors of Carbonic Anhydrases

Compounds related to sulfonamides have been assessed for their inhibitory effects on carbonic anhydrase isoenzymes, which play crucial roles in physiological processes. For example, aromatic sulfonamides exhibited nanomolar inhibitory concentration against various carbonic anhydrase isoenzymes, demonstrating their potential as therapeutic agents for conditions where carbonic anhydrase activity is implicated (Supuran et al., 2013).

Theoretical Investigations and Molecular Docking Studies

Research involving theoretical calculations and molecular docking studies on sulfonamide derivatives has provided insights into their potential as antimalarial agents and their interactions with biological targets. Such studies enhance our understanding of the molecular basis of drug action and can guide the development of new therapeutic agents (Fahim et al., 2021).

properties

IUPAC Name |

3-[benzenesulfonyl(ethyl)amino]-N-(1,3-benzodioxol-5-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O5S2/c1-2-23(30(25,26)16-6-4-3-5-7-16)17-10-11-29-20(17)21(24)22-13-15-8-9-18-19(12-15)28-14-27-18/h3-12H,2,13-14H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKKTFCMCQHORS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(SC=C1)C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

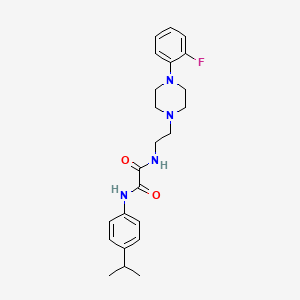

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2874537.png)

![N-(3,4-dimethylphenyl)-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2874540.png)

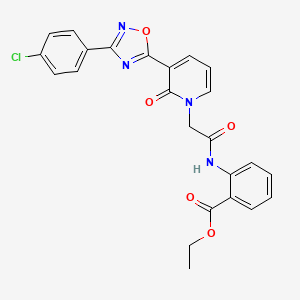

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-((4-fluorobenzyl)oxy)-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2874543.png)

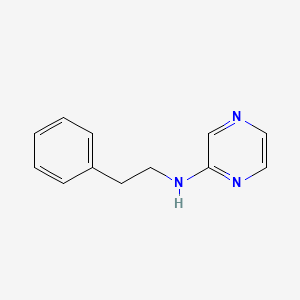

![N-[2-(5-Chloro-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]prop-2-enamide](/img/structure/B2874548.png)

![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2874550.png)

![2-[4-(Trifluoromethyl)phenyl]ethanimidamide hydrochloride](/img/structure/B2874553.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-propoxypiperidine-4-carboxylic acid](/img/structure/B2874554.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2874559.png)